8-methoxy-2-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H-chromene-3-carboxamide
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Overview
Description
8-methoxy-2-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-2-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H-chromene-3-carboxamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized via a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Amide Formation: The carboxamide group is introduced by reacting the chromene derivative with an appropriate amine, in this case, 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, under coupling conditions using agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions include hydroxylated, reduced, or further substituted derivatives of the original compound, each potentially having unique biological activities.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential effects on cellular processes. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
Medically, 8-methoxy-2-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H-chromene-3-carboxamide could be investigated for its therapeutic potential. Its chromene core is known for anti-inflammatory and anticancer properties, which could translate into new treatments.
Industry
In industry, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, chromene derivatives can interact with enzymes, receptors, or DNA, modulating various biological pathways. The benzothiazole moiety might enhance its binding affinity to certain proteins, potentially inhibiting or activating specific biological functions.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Similar in structure to chromenes, coumarins also exhibit a wide range of biological activities.
Flavonoids: These naturally occurring compounds share structural similarities and are known for their antioxidant properties.
Benzothiazole Derivatives: Compounds containing the benzothiazole moiety are often studied for their antimicrobial and anticancer activities.
Uniqueness
What sets 8-methoxy-2-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H-chromene-3-carboxamide apart is the combination of the chromene and benzothiazole structures, potentially offering a unique profile of biological activities and making it a promising candidate for further research and development.
Properties
IUPAC Name |
8-methoxy-2-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-23-13-7-4-5-10-9-11(17(22)24-15(10)13)16(21)20-18-19-12-6-2-3-8-14(12)25-18/h4-5,7,9H,2-3,6,8H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOIHHDNNPZKDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=NC4=C(S3)CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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